Baricitinib

Descripción

Propiedades

IUPAC Name |

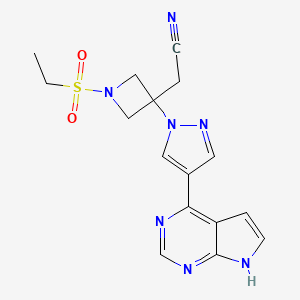

2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O2S/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZMWHLSFXCVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152228 | |

| Record name | Baricitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187594-09-7 | |

| Record name | Baricitinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187594-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baricitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187594097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baricitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Baricitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARICITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ISP4442I3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Baricitinib for Rheumatoid Arthritis: A Technical Guide to its Discovery and Development

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Rheumatoid Arthritis and the Dawn of JAK Inhibition

Rheumatoid Arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent synovial inflammation, leading to progressive joint destruction, disability, and reduced quality of life. The pathogenesis of RA involves a complex interplay of immune cells and pro-inflammatory cytokines. For decades, treatment relied on conventional synthetic disease-modifying antirheumatic drugs (csDMARDs), such as methotrexate, and later, biologic DMARDs (bDMARDs) that target specific extracellular cytokines like TNF-α.

Despite these advances, a significant portion of patients show inadequate responses or intolerance to existing therapies, highlighting the need for novel therapeutic strategies. A pivotal breakthrough came from understanding the intracellular signaling pathways that mediate cytokine responses. The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway emerged as a critical node in this process, transducing signals for a multitude of cytokines implicated in RA pathology. This realization paved the way for a new class of oral, small-molecule inhibitors known as JAK inhibitors (JAKinibs).

Baricitinib (formerly INCB028050, LY3009104), discovered by Incyte and developed in collaboration with Eli Lilly and Company, is a potent and selective, reversible inhibitor of JAK1 and JAK2.[1][2] Its development marked a significant step forward, offering an oral alternative to injectable biologics with a distinct mechanism of action. This guide provides an in-depth technical overview of the discovery, development, and mechanism of this compound for the treatment of rheumatoid arthritis.

Discovery and Preclinical Development

Mechanism of Action: Targeting the JAK-STAT Pathway

The JAK family of intracellular tyrosine kinases comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases associate with the intracellular domains of cytokine receptors. Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-activation via phosphorylation.[3] Activated JAKs then phosphorylate the receptor itself, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and modulate the transcription of target genes involved in inflammation, immunity, and hematopoiesis.[3][4][5]

This compound exerts its therapeutic effect by competitively binding to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of STATs.[6] This blockade effectively dampens the signaling of numerous pro-inflammatory cytokines crucial to RA pathogenesis, including IL-6, IL-12, IL-23, and interferons.[4][5]

The selectivity of this compound for JAK1 and JAK2 is a key feature of its design. While JAK1 and JAK2 are involved in inflammatory cytokine signaling, JAK3 is primarily associated with lymphocyte development and function via the common gamma chain (γc) receptors, and TYK2 is involved in IL-12 and IL-23 signaling. The differential inhibition of JAK family members influences the drug's efficacy and safety profile.

In Vitro Kinase Selectivity

The inhibitory activity of this compound against the four JAK isoforms was quantified using in vitro enzymatic assays. These assays measure the concentration of the drug required to inhibit 50% of the kinase activity (IC50). This compound demonstrates high potency against JAK1 and JAK2, with significantly less activity against TYK2 and minimal activity against JAK3.

| Kinase Target | IC50 (nM) |

| JAK1 | 5.9 |

| JAK2 | 5.7 |

| TYK2 | 53 |

| JAK3 | >400 |

| Data sourced from Wikipedia.[7] |

Preclinical Models of Rheumatoid Arthritis

This compound's efficacy was evaluated in animal models of RA, most notably the collagen-induced arthritis (CIA) model in rodents. The CIA model shares key pathological features with human RA, including synovitis, cartilage degradation, and bone erosion. In these models, oral administration of this compound led to a dose-dependent reduction in disease severity, paw swelling, and joint damage. These studies provided the crucial in vivo proof-of-concept necessary to proceed to clinical trials.

Pharmacology and Pharmacokinetics

Two double-blind, randomized, placebo-controlled studies in healthy volunteers evaluated single ascending doses (1-20 mg) and multiple ascending doses (2-20 mg once daily and 5 mg twice daily) of this compound.[1][8] The results established a favorable pharmacokinetic (PK) and pharmacodynamic (PD) profile suitable for once-daily dosing.[1]

| Pharmacokinetic Parameter | Value |

| Absolute Bioavailability | 79%[7] |

| Time to Cmax (Tmax) | ~1.0 - 1.5 hours[7][8] |

| Plasma Protein Binding | ~50%[7] |

| Metabolism | Minimal (<10%), primarily via CYP3A4[7] |

| Mean Elimination Half-life | ~12.5 hours[7] |

| Mean Apparent Clearance | 9.42 L/h (in RA patients)[6] |

| Primary Elimination Route | Renal (~75% in urine)[7] |

| Data compiled from multiple sources.[6][7][8] |

The pharmacodynamics of this compound were assessed by measuring the inhibition of STAT3 phosphorylation (pSTAT3) in whole blood ex vivo following cytokine stimulation. A strong correlation was observed between this compound plasma concentrations and the inhibition of pSTAT3, confirming target engagement in humans.[8]

Clinical Development for Rheumatoid Arthritis

The clinical development program for this compound in RA was extensive, encompassing patients at various stages of the disease, including those who were methotrexate-naïve, had an inadequate response to csDMARDs, or had an inadequate response to bDMARDs.[9][10]

Phase II Trials

A key Phase IIb study (NCT01185353) was a 24-week, randomized, double-blind, placebo-controlled trial that assessed the efficacy and safety of once-daily this compound (1, 2, 4, or 8 mg) in 301 patients with active RA who had an inadequate response to methotrexate.[2][11]

The primary endpoint was the proportion of patients achieving an American College of Rheumatology 20% (ACR20) response at week 12.

| Treatment Group (at Week 12) | ACR20 Response Rate (%) | p-value vs. Placebo |

| Placebo | 41% | - |

| This compound 4 mg & 8 mg (combined) | 76% | <0.001 |

| Data from Keystone et al.[2] and a phase IIb study.[11] |

The study demonstrated a clear dose-dependent efficacy.[11] Based on the overall efficacy and safety profile, the 4 mg once-daily dose was selected as the optimal dose for the Phase III program, with the 2 mg dose also carried forward.[11]

Phase III Program

The pivotal Phase III program consisted of four key studies:

-

RA-BEAM (NCT01710358): In patients with an inadequate response to methotrexate. This study included an active comparator arm with adalimumab.[1][8][10]

-

RA-BUILD (NCT01721057): In patients with an inadequate response or intolerance to conventional synthetic DMARDs.[7][10][12]

-

RA-BEACON (NCT01721044): In patients with an inadequate response to one or more TNF inhibitors.[13][14][15]

-

RA-BEGIN (NCT01711359): In DMARD-naïve patients, comparing this compound monotherapy and this compound + methotrexate to methotrexate monotherapy.[10][13]

Summary of Key Phase III Efficacy Results (at Week 12)

| Study | Population | Treatment Group | ACR20 (%) | ACR50 (%) | ACR70 (%) |

| RA-BEAM | MTX-IR | Placebo + MTX | 40% | 15% | 5% |

| This compound 4mg + MTX | 70% | 49% | 29% | ||

| Adalimumab 40mg + MTX | 61% | 36% | 17% | ||

| RA-BUILD | csDMARD-IR | Placebo | 39% | 17% | 7% |

| This compound 4mg | 62% | 38% | 17% | ||

| RA-BEACON | TNF-IR | Placebo | 27% | 10% | 3% |

| This compound 4mg | 55% | 29% | 13% | ||

| Data compiled from multiple sources including clinical trial publications.[2][8][12] |

Across the Phase III program, this compound consistently demonstrated statistically significant and clinically meaningful improvements in the signs and symptoms of RA compared to placebo. In the RA-BEAM study, this compound 4mg was also superior to adalimumab in achieving ACR20 response at week 12.[8][10] Furthermore, treatment with this compound significantly inhibited the progression of structural joint damage as measured by the van der Heijde modified Total Sharp Score (mTSS).[13]

Long-Term Extension (LTE) Studies

Patients who completed the Phase III trials were eligible to enroll in a long-term extension study, RA-BEYOND (NCT01885078).[13][16] Data from this study, extending up to 6.5 years, confirmed the sustained efficacy of this compound.[17] A significant proportion of patients maintained low disease activity (LDA) or clinical remission over the long-term treatment period.[17]

| Patient Population (from original trial) | Low Disease Activity (LDA) at ~6.5 years (NRI) | Clinical Remission at ~6.5 years (NRI) |

| MTX-IR (from RA-BEAM) | 37% | 20% |

| csDMARD-IR (from RA-BUILD) | 35% | 13% |

| bDMARD-IR (from RA-BEACON) | 23% | 9% |

| *NRI = Non-Responder Imputation. Data from a long-term study analysis.[17] |

Safety and Tolerability Profile

The safety of this compound was extensively evaluated across the clinical trial program.[18] A pooled analysis of data from nine clinical trials provided a comprehensive overview of its safety profile.[18]

| Adverse Event Category | Key Findings |

| Most Common AEs | Upper respiratory tract infections, nasopharyngitis, nausea, and headache.[11][19] |

| Serious Infections | An increased risk of serious infections, including tuberculosis and herpes zoster, was observed compared to placebo. A boxed warning is included in the prescribing information.[15][19] |

| Thrombosis | Events of deep vein thrombosis (DVT) and pulmonary embolism (PE) have been reported. This led to a boxed warning and was a factor in the FDA's initial dosing decision.[15][20] |

| Malignancies | An increased risk of malignancies, including lymphoma, is a class-wide concern for immunomodulatory drugs and is noted in the prescribing information.[13] |

| Laboratory Abnormalities | Dose-dependent decreases in neutrophils and increases in LDL and HDL cholesterol were observed. Elevations in liver enzymes have also been reported.[12][19] |

Regulatory Approvals and Status

-

European Union: The European Medicines Agency (EMA) approved this compound in February 2017 for the treatment of moderate-to-severe active RA in adult patients who have responded inadequately to, or who are intolerant to one or more DMARDs.[7]

-

United States: The U.S. Food and Drug Administration (FDA) initially issued a complete response letter in April 2017, citing concerns about dosing and safety, particularly the risk of thrombosis.[7] In May 2018, the FDA approved the 2 mg once-daily dose of this compound for adults with moderately to severely active RA who have had an inadequate response to one or more TNF inhibitor therapies.[7][15][20] The 4 mg dose was not approved at that time due to the safety concerns.[20][21]

Detailed Experimental Protocols

Protocol: In Vitro JAK Kinase Inhibition Assay

This protocol describes a representative method for determining the IC50 of a test compound against purified JAK enzymes using a fluorescence-based assay that measures ADP production.

1. Materials and Reagents:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

Kinase substrate (e.g., IRS1-derived peptide).

-

ATP (Adenosine Triphosphate).

-

Test compound (this compound) serially diluted in DMSO.

-

Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).

-

ADP detection reagents (e.g., Transcreener® ADP² Assay Kit).

-

384-well, low-volume, black assay plates.

-

Acoustic liquid handler or multichannel pipette.

-

Plate reader capable of fluorescence polarization or TR-FRET.

2. Procedure:

-

Compound Plating: Prepare an 11-point, half-log serial dilution of the test compound in 100% DMSO. Using an acoustic dispenser, transfer ~250 nL of each concentration to a 384-well assay plate. Include DMSO-only wells for "no inhibition" (positive) and "no enzyme" (negative) controls.

-

Enzyme Preparation: Dilute the JAK enzyme stock to the desired working concentration (e.g., 2-10 nM) in Kinase Assay Buffer.

-

Substrate/ATP Mix Preparation: Prepare a solution containing the kinase substrate and ATP in Kinase Assay Buffer. The final concentration should be at or near the Km for ATP for the specific enzyme (e.g., 10 µM).

-

Reaction Initiation: Add 10 µL of the enzyme solution to each well of the compound plate and incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix to each well. The final reaction volume is 15 µL.

-

Reaction Incubation: Allow the reaction to proceed at room temperature or 30°C for a fixed time (e.g., 45-60 minutes), ensuring the reaction is within the linear range.

-

Reaction Termination and Detection: Stop the reaction by adding the ADP detection reagent as per the manufacturer's protocol. This typically involves adding a stop buffer containing EDTA and the detection mix.

-

Signal Reading: Incubate the plate for 30-60 minutes at room temperature to allow the detection signal to stabilize. Read the plate on a compatible plate reader.

-

Data Analysis: Convert the raw signal to percent inhibition relative to the positive (0% inhibition) and negative (100% inhibition) controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based STAT3 Phosphorylation Assay

This protocol outlines a method to measure the inhibitory effect of a compound on cytokine-induced STAT3 phosphorylation in a human cell line.

1. Materials and Reagents:

-

Human cell line expressing the relevant cytokine receptor (e.g., U937 cells for IL-6 signaling).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Recombinant human cytokine (e.g., IL-6).

-

Test compound (this compound) serially diluted in DMSO.

-

Phosphate Buffered Saline (PBS).

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization Buffer (e.g., 90% ice-cold methanol).

-

Primary antibody: Anti-phospho-STAT3 (Tyr705) conjugated to a fluorophore (e.g., Alexa Fluor 647).

-

96-well U-bottom plates.

-

Flow cytometer.

2. Procedure:

-

Cell Culture: Culture cells to a density of approximately 0.5-1.0 x 10^6 cells/mL. Prior to the assay, starve the cells in low-serum media for 4-6 hours to reduce basal STAT phosphorylation.

-

Compound Incubation: Plate 1-2 x 10^5 cells per well in a 96-well plate. Add the serially diluted test compound to the wells (final DMSO concentration <0.2%). Incubate at 37°C for 60 minutes.

-

Cytokine Stimulation: Add the cytokine (e.g., IL-6 at a final concentration of 50 ng/mL) to stimulate the cells. Incubate for 15 minutes at 37°C. Include unstimulated and vehicle-only stimulated controls.

-

Cell Fixation: Stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer directly to the wells. Incubate for 10-15 minutes at room temperature.

-

Cell Permeabilization: Centrifuge the plate to pellet the cells. Discard the supernatant and resuspend the cells in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.

-

Staining: Wash the cells twice with PBS containing 1% BSA. Resuspend the cell pellets in 100 µL of PBS/BSA containing the fluorophore-conjugated anti-pSTAT3 antibody. Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Wash the cells once more and resuspend in PBS/BSA. Acquire data using a flow cytometer, measuring the median fluorescence intensity (MFI) in the appropriate channel.

-

Data Analysis: Calculate the percent inhibition of the pSTAT3 signal for each compound concentration relative to the vehicle-treated, cytokine-stimulated positive control. Determine the IC50 value by plotting percent inhibition versus compound concentration.

Protocol: Collagen-Induced Arthritis (CIA) Animal Model

This protocol provides a high-level overview for inducing arthritis in DBA/1 mice to test the efficacy of a therapeutic agent.

1. Materials and Reagents:

-

Male DBA/1 mice, 8-10 weeks old.

-

Bovine or Chick Type II Collagen (CII).

-

0.05 M Acetic Acid.

-

Complete Freund’s Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Incomplete Freund’s Adjuvant (IFA).

-

Test compound (this compound) formulated for oral gavage.

-

Calipers for measuring paw thickness.

2. Procedure:

-

Immunization (Day 0): Prepare an emulsion of 2 mg/mL CII in CFA (1:1 ratio). Anesthetize mice and administer a 100 µL intradermal injection at the base of the tail.

-

Booster Immunization (Day 21): Prepare an emulsion of 2 mg/mL CII in IFA (1:1 ratio). Administer a 100 µL intradermal injection at a different site near the base of the tail.

-

Disease Onset and Scoring: Arthritis typically appears around day 25-28. Monitor mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema and swelling (0=normal, 4=severe swelling and ankylosis). The maximum score per mouse is 16. Measure paw thickness using calipers every 2-3 days.

-

Treatment Administration: Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose) once they develop initial signs of arthritis (e.g., clinical score ≥ 2). Administer the test compound or vehicle daily via oral gavage.

-

Endpoint Analysis: Continue treatment and scoring for a predefined period (e.g., 14-21 days post-randomization). At the end of the study, collect blood for serum analysis (e.g., anti-CII antibodies, inflammatory cytokines) and harvest paws for histological analysis to assess joint inflammation, cartilage damage, and bone erosion.

-

Data Analysis: Compare the mean arthritis scores, change in paw thickness, and histological scores between treatment groups using appropriate statistical methods (e.g., ANOVA).

References

- 1. Additional results from pivotal RA-BEAM study published in New England Journal of Medicine show this compound-treated patients demonstrated sustained improvement in rheumatoid arthritis compared to adalimumab and placebo [prnewswire.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 5. olumiant.lilly.com [olumiant.lilly.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. This compound in patients with inadequate response or intolerance to conventional synthetic DMARDs: results from the RA-BUILD study | Annals of the Rheumatic Diseases [ard.bmj.com]

- 8. ard.bmj.com [ard.bmj.com]

- 9. Efficacy of this compound in patients with moderate-to-severe rheumatoid arthritis with 3 years of treatment: results from a long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. New data from pivotal RA-BEACON study show significant improvement in patient-reported outcomes in rheumatoid arthritis patients treated with this compound compared to placebo [prnewswire.com]

- 12. This compound in patients with inadequate response or intolerance to conventional synthetic DMARDs: results from the RA-BUILD study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Patient-reported outcomes from a randomised phase III study of this compound in patients with rheumatoid arthritis and an inadequate response to biological agents (RA-BEACON) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Janus kinase inhibitors for the treatment of rheumatoid arthritis demonstrate similar profiles of in vitro cytokine receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubcompare.ai [pubcompare.ai]

- 21. chondrex.com [chondrex.com]

Baricitinib's In Vitro Effect on Cytokine Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of baricitinib on cytokine profiles. This compound is an oral, selective, and reversible inhibitor of Janus kinase (JAK) 1 and JAK2, which are intracellular enzymes crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immune function.[1][2] By modulating the JAK-STAT pathway, this compound effectively attenuates the downstream effects of a broad spectrum of pro-inflammatory cytokines, making its in vitro characterization a critical aspect of understanding its therapeutic potential in various immune-mediated diseases.[3][4]

Core Mechanism of Action: JAK-STAT Pathway Inhibition

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors.[3] Upon a cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins.[2] These activated STATs then translocate to the nucleus to regulate the transcription of target genes, many of which encode inflammatory mediators.[1][2]

This compound exerts its immunomodulatory effects by selectively inhibiting JAK1 and JAK2.[5][6][7] This action prevents the phosphorylation and activation of STATs, thereby interrupting the intracellular signaling of various interleukins, interferons, and growth factors that are dependent on these specific JAKs.[1][3]

Caption: this compound inhibits JAK1 and JAK2, blocking STAT phosphorylation and gene transcription.

Quantitative Data: this compound's Inhibitory Potency

The selectivity of this compound is quantified by its half-maximal inhibitory concentration (IC50) values against the four members of the JAK family. In vitro cell-free assays demonstrate a high affinity for JAK1 and JAK2, with significantly less activity against TYK2 and minimal inhibition of JAK3.[5][6]

| Target Kinase | IC50 (nM) | Selectivity vs. JAK1 |

| JAK1 | 5.9 | - |

| JAK2 | 5.7 | ~1x |

| TYK2 | 53 | ~10x less potent |

| JAK3 | >400 | ~70x less potent |

| Data sourced from cell-free kinase assays.[5][6] |

In Vitro Cytokine Profile Modulation

This compound has demonstrated broad inhibitory effects on the production of a wide range of cytokines, chemokines, and growth factors in various in vitro models.

Table 1: Effect of this compound on Cytokine Production in Human PBMCs and Whole Blood

| Cytokine/Chemokine | Stimulus | This compound Conc. | Observed Effect | Reference |

| Pro-Inflammatory | ||||

| IL-6 | SARS-CoV-2 Peptides | 1000 nM | Significant Decrease | [8] |

| TNF-α | SARS-CoV-2 Peptides | 1000 nM | Significant Decrease | [8] |

| IL-1β | SARS-CoV-2 Peptides | 1000 nM | Significant Decrease | [8] |

| Th1 / Th17 | ||||

| IFN-γ | SARS-CoV-2 Peptides | 1000 nM | Significant Decrease | [8] |

| IL-17 | SARS-CoV-2 Peptides | 1000 nM | Significant Decrease | [8] |

| Th2 | ||||

| IL-4 | SARS-CoV-2 Peptides | 1000 nM | Significant Decrease | [8] |

| IL-13 | SARS-CoV-2 Peptides | 1000 nM | Significant Decrease | [8] |

| Chemokines | ||||

| MCP-1 | IL-6 | 40 nM (IC50) | Inhibition of Secretion | [6] |

| MCP-1 | SARS-CoV-2 Peptides | 1000 nM | Significant Decrease | [8] |

| IP-10 | SARS-CoV-2 Peptides | 1000 nM | Significant Decrease | [8] |

| MIP-1β | SARS-CoV-2 Peptides | 1000 nM | Significant Decrease | [8] |

| Growth Factors | ||||

| GM-CSF | SARS-CoV-2 Peptides | 1000 nM | Significant Decrease | [8] |

| FGF | SARS-CoV-2 Peptides | 1000 nM | Significant Decrease | [8] |

| Immunomodulatory | ||||

| IL-10 | SARS-CoV-2 Peptides | 1000 nM | Significant Decrease | [8] |

| IL-1ra | SARS-CoV-2 Peptides | 1000 nM | Significant Decrease | [8] |

Table 2: Effect of this compound in Specific Cell Types and Conditions

| Cell Type | Stimulus | Cytokine/Mediator | This compound Conc. | Observed Effect | Reference |

| Monocyte-Derived Macrophages | SARS-CoV-2 S1 | IP-10, MCP-1, IL-6, TNFα | Not specified | Prevents/Reduces Secretion | [9] |

| RA Synovial Fibroblasts | Oncostatin M (OSM) | IL-6, MCP-1, IP-10 | 0.01 - 1 µM | Suppressed Expression | [10] |

| RA Synovial Fibroblasts | TNF-α / IL-1β | IL-6, IL-8, MCP-1 | Not specified | No Inhibition | [10] |

| Naïve CD4+ T Cells | IL-12 | IFN-γ (Th1) | Concentration-dependent | Inhibited Differentiation | [11] |

| Naïve CD4+ T Cells | TGF-β, IL-6, etc. | IL-17 (Th17) | Concentration-dependent | Inhibited Differentiation | [11][12] |

| B Cells | Anti-IgM / IFN-α | IL-6 | Concentration-dependent | Inhibited Production | [11] |

Experimental Protocols for In Vitro Cytokine Profiling

The assessment of this compound's effect on cytokine production typically involves a standardized workflow. The following protocol is a generalized representation based on common methodologies cited in the literature.

A. Cell Isolation and Culture:

-

Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are commonly isolated from whole blood of healthy donors or patients via density gradient centrifugation (e.g., using Ficoll-Paque).

-

Specific Cell Subsets: Naïve CD4+ T cells, B cells, or monocytes can be further purified from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[11]

-

Synovial Cells: For arthritis models, fibroblast-like synoviocytes (FLS) are isolated from synovial tissue obtained during arthroplasty, followed by enzymatic digestion and cell propagation.[10]

-

Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary growth factors at 37°C in a humidified 5% CO2 incubator.

B. This compound Treatment and Cell Stimulation:

-

Pre-incubation: Cultured cells are typically pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period, often ranging from 10 minutes to 2 hours.[7][10]

-

Stimulation: Following pre-incubation, a specific stimulus is added to the culture to induce cytokine production. The choice of stimulus depends on the pathway being investigated and can include:

-

Incubation: The stimulated cells are then incubated for a period ranging from 24 to 48 hours to allow for cytokine secretion into the supernatant.[7][10]

C. Cytokine Measurement:

-

Supernatant Collection: After incubation, cell culture supernatants are collected by centrifugation.

-

Quantification: Cytokine and chemokine concentrations in the supernatant are measured using sensitive immunoassays such as:

-

ELISA (Enzyme-Linked Immunosorbent Assay): For measuring individual cytokines.[7][10]

-

Multiplex Assays (e.g., Luminex, Meso Scale Discovery): For the simultaneous quantification of a broad panel of analytes from a small sample volume.[8][13]

-

Flow Cytometry (Intracellular Staining): For measuring cytokine production within specific cell populations.[11][14]

-

Caption: A typical workflow for assessing this compound's in vitro effects on cytokine production.

Conclusion

In vitro studies provide compelling evidence that this compound is a potent inhibitor of JAK1- and JAK2-dependent cytokine signaling. It effectively suppresses the production of a wide array of pro-inflammatory cytokines, chemokines, and growth factors across various immune cell types. This compound's ability to modulate the signaling of key cytokines involved in Th1 and Th17 differentiation further underscores its significant immunomodulatory capacity.[11][15] This detailed in vitro cytokine profiling is fundamental for understanding its mechanism of action and provides a strong rationale for its clinical application in diseases driven by cytokine dysregulation.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | INCB028050 | JAK1 and JAK2 inhibitor | TargetMol [targetmol.com]

- 8. In-vitro evaluation of the immunomodulatory effects of this compound: Implication for COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The JAK1/2 Inhibitor this compound Mitigates the Spike-Induced Inflammatory Response of Immune and Endothelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. clinexprheumatol.org [clinexprheumatol.org]

- 11. Janus Kinase Inhibitor this compound Modulates Human Innate and Adaptive Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ard.bmj.com [ard.bmj.com]

- 14. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

Initial in vitro studies of Baricitinib's anti-inflammatory effects

An In-Depth Technical Guide on the Initial In Vitro Studies of Baricitinib's Anti-Inflammatory Effects

Introduction

This compound, marketed under the brand name Olumiant among others, is an orally administered small molecule that functions as an immunomodulatory agent.[1][2] It is classified as a selective and reversible inhibitor of Janus kinases (JAK), specifically targeting JAK1 and JAK2.[1][2][3] These enzymes are critical components of intracellular signaling pathways for numerous cytokines and growth factors that drive inflammatory and immune responses.[1][3] This technical guide provides a comprehensive overview of the foundational in vitro studies that have elucidated the anti-inflammatory mechanisms of this compound, focusing on its effects on cytokine signaling, immune cell responses, and the detailed experimental protocols used in these assessments.

Core Mechanism of Action: Inhibition of the JAK-STAT Pathway

The primary mechanism of action for this compound is the disruption of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway.[1] This pathway is a cornerstone of signal transduction for a wide array of type I and II cytokines, including interferons (IFNs), interleukins (ILs), and colony-stimulating factors, which are pivotal in the pathogenesis of various inflammatory diseases.[3][4]

The process begins when a cytokine binds to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs.[3] These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[3] Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize, translocate to the cell nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immune cell differentiation, and proliferation.[1][3]

This compound exerts its anti-inflammatory effects by competitively inhibiting the ATP-binding site of JAK1 and JAK2, thereby preventing the phosphorylation and activation of STATs and interrupting the downstream gene expression cascade.[1][5]

Data Presentation: Quantitative In Vitro Efficacy

In vitro enzymatic assays and cell-based studies have quantified this compound's potency and selectivity.

Table 1: this compound Inhibitory Concentrations (IC₅₀) for JAK Enzymes

| Janus Kinase (JAK) | IC₅₀ (nM) | Reference(s) |

| JAK1 | 5.9 | [2][6][7] |

| JAK2 | 5.7 | [2][6][7] |

| Tyrosine Kinase 2 (TYK2) | 53 | [2][6][7] |

| JAK3 | >400 | [2][6] |

The lower IC₅₀ values for JAK1 and JAK2 demonstrate this compound's preferential inhibition of these two enzymes.

Table 2: Summary of this compound's In Vitro Anti-Inflammatory Effects on Various Cell Types

| Cell Type | Stimulus | Key Inhibited Mediators | Reference(s) |

| COVID-19 Patient Whole Blood | SARS-CoV-2 Antigens | IL-1β, IL-6, TNF-α, IFN-γ, IL-17, IP-10, MCP-1, MIP-1β | [8][9] |

| RA Fibroblast-Like Synoviocytes (FLS) | Oncostatin M (OSM) | IL-6, MCP-1, IP-10 | [10] |

| Human Foreskin Fibroblasts (HSF) | TNFα, IL-1β | MCP-1, IP-10 | [10] |

| Monocyte-Derived Macrophages (MDM) | SARS-CoV-2 Spike S1 Protein | STAT1/STAT3 phosphorylation, IP-10, MCP-1, IL-6, TNFα | [11][12][13] |

| Human Endothelial Cells (HUVEC) | Conditioned media from S1-activated MDM | IL-6, RANTES, IP-10 | [11][12] |

| Mouse Naïve T-cells | - | IL-6, IFN-γ, IL-17A | [14] |

Note: In some cell types, this compound did not affect all inflammatory pathways. For instance, it did not inhibit TNFα- or IL-1β-induced IL-6, IL-8, and MCP-1 in RA FLS, confirming that these specific stimuli can signal through JAK-independent pathways in those cells.[10]

Experimental Protocols

The following sections detail the methodologies employed in key in vitro studies to characterize this compound's anti-inflammatory properties.

Protocol 1: Analysis in Synovial Cells from Rheumatoid Arthritis Patients

This protocol was designed to investigate this compound's effects in a disease-relevant cell type.

-

Cell Isolation and Culture :

-

Synovial membrane cells (SMCs) were isolated from synovial tissue obtained from rheumatoid arthritis (RA) and osteoarthritis (OA) patients during arthroplasty surgery.[10]

-

The tissue was subjected to enzymatic digestion to release the cells.[10]

-

Fibroblast-like synoviocytes (FLS) were then propagated from the mixed cell culture. Normal human FLS were used as controls.[10]

-

-

Cell Stimulation and Treatment :

-

Analysis :

-

Protein Quantification : Cell culture supernatants were collected, and the levels of secreted cytokines and chemokines (e.g., IL-6, IL-8, MCP-1, IP-10) were measured using Enzyme-Linked Immunosorbent Assay (ELISA) or Meso Scale Discovery (MSD) multiplex assays.[10]

-

Gene Expression : RNA was extracted from the cells to determine the mRNA levels of inflammatory mediators via quantitative real-time PCR (qPCR).[10]

-

Signaling Pathway Analysis : Cell lysates were analyzed by Western blot to detect the phosphorylation status of STAT proteins, providing a direct measure of JAK-STAT pathway activation.[10]

-

Protocol 2: Whole-Blood Assay for SARS-CoV-2-Specific Immune Response

This method evaluates the drug's effect on the complex interplay of cells within a whole blood sample.

-

Sample Collection : Whole blood was collected from COVID-19 patients.[9]

-

Stimulation and Treatment :

-

The whole blood was stimulated directly with SARS-CoV-2 specific antigens (e.g., spike protein peptide pools).[8][9]

-

Staphylococcal Enterotoxin B (SEB) was used as a positive control to ensure immune cell reactivity.[9]

-

This compound (e.g., 1000 nM) was added exogenously to the stimulated blood samples.[8][9]

-

-

Analysis :

Protocol 3: Macrophage and Endothelial Cell Co-culture Model

This protocol assesses this compound's ability to interrupt the inflammatory crosstalk between immune and endothelial cells.

-

Cell Culture and Stimulation :

-

Human monocytes were isolated from peripheral blood and differentiated into monocyte-derived macrophages (MDM).[13]

-

MDMs were stimulated with the SARS-CoV-2 spike S1 protein (5 nM) in the presence or absence of this compound. To prevent confounding effects, the S1 protein was pre-treated with Polymyxin B to neutralize any potential lipopolysaccharide (LPS) contamination.[13]

-

-

Crosstalk Assessment :

-

The conditioned medium (supernatant) from the stimulated MDMs was collected.

-

This conditioned medium was then transferred to a culture of Human Umbilical Vein Endothelial Cells (HUVECs) to assess the downstream effects on endothelial activation.

-

-

Analysis :

-

MDM Response : The release of cytokines from MDMs was measured, and cell lysates were analyzed for the phosphorylation of STAT1 and STAT3.[12][13]

-

Endothelial Response : HUVECs were analyzed for the expression of adhesion molecules (e.g., VCAM-1, ICAM-1) and the production of their own pro-inflammatory mediators.[12]

-

Conclusion

The initial in vitro studies of this compound have been instrumental in defining its core anti-inflammatory mechanism. Through a variety of cell-based assays, researchers have demonstrated that this compound is a potent and selective inhibitor of JAK1 and JAK2. This inhibition effectively abrogates the signaling of numerous pro-inflammatory cytokines across a range of disease-relevant cell types, including T cells, synoviocytes, macrophages, and endothelial cells.[11][14] The quantitative data on cytokine reduction and the detailed understanding of its impact on the JAK-STAT pathway have provided a robust scientific foundation for its successful clinical development and application in treating inflammatory and autoimmune disorders.

References

- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound therapy response in rheumatoid arthritis patients associates to STAT1 phosphorylation in monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: Inhibitor of JAK-STAT Pathway - LKT Labs [lktlabs.com]

- 6. This compound: From Rheumatoid Arthritis to COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In-vitro evaluation of the immunomodulatory effects of this compound: Implication for COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In-vitro evaluation of the immunomodulatory effects of this compound: Implication for COVID-19 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. clinexprheumatol.org [clinexprheumatol.org]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. The JAK1/2 Inhibitor this compound Mitigates the Spike-Induced Inflammatory Response of Immune and Endothelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Preclinical Pharmacological Profile of Baricitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baricitinib is an orally available, small-molecule inhibitor of Janus kinases (JAKs), specifically targeting JAK1 and JAK2.[1][2] These intracellular enzymes are crucial for the signaling of numerous cytokines and growth factors implicated in the pathogenesis of various inflammatory and autoimmune diseases.[2][3] By selectively inhibiting JAK1 and JAK2, this compound effectively modulates the inflammatory cascade, making it a significant therapeutic agent in conditions such as rheumatoid arthritis and atopic dermatitis.[4][5] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo activity, and pharmacokinetic properties in various preclinical models.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

This compound exerts its therapeutic effects by competitively binding to the ATP-binding site of JAK1 and JAK2, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[3][6] This disruption of the JAK-STAT signaling pathway is central to its anti-inflammatory and immunomodulatory properties.[7] The JAK-STAT pathway is a critical signaling cascade for numerous pro-inflammatory cytokines, including various interleukins (ILs) and interferons (IFNs).[2][3]

Signaling Pathway Diagram

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

In Vitro Pharmacological Profile

The in vitro activity of this compound has been extensively characterized through various assays, demonstrating its potent and selective inhibition of JAK1 and JAK2.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Reference |

| JAK1 | 5.9 | [1][4] |

| JAK2 | 5.7 | [1][4] |

| JAK3 | >400 | [1] |

| Tyrosine Kinase 2 (TYK2) | 53 | [1] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Experimental Protocols

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK enzymes.

-

Methodology:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.

-

The kinase activity is typically measured using a fluorescence-based assay that detects the phosphorylation of a peptide substrate.

-

This compound is serially diluted and pre-incubated with the respective JAK enzyme.

-

The kinase reaction is initiated by the addition of ATP and the peptide substrate.

-

After a defined incubation period, the reaction is stopped, and the level of phosphorylated substrate is quantified.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

-

Objective: To assess the functional inhibition of JAK-mediated signaling in a cellular context.

-

Methodology:

-

Human peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets are isolated.

-

Cells are pre-incubated with varying concentrations of this compound.

-

Cells are then stimulated with a specific cytokine to induce JAK-STAT signaling (e.g., IL-6 for JAK1/JAK2, IFN-α for JAK1/TYK2).[8]

-

Following stimulation, cells are fixed and permeabilized.

-

The phosphorylation status of specific STAT proteins (e.g., pSTAT1, pSTAT3) is determined using phospho-specific antibodies and analyzed by flow cytometry.[7][8]

-

The concentration of this compound that inhibits 50% of the cytokine-induced STAT phosphorylation is determined.

-

-

Objective: To measure the effect of this compound on the production and release of pro-inflammatory cytokines.

-

Methodology:

-

Immune cells (e.g., PBMCs, macrophages) are cultured in the presence of various concentrations of this compound.[2][9]

-

The cells are stimulated with an inflammatory trigger, such as lipopolysaccharide (LPS) or specific antigens.[9]

-

After an incubation period (typically 24-48 hours), the cell culture supernatant is collected.[9]

-

The concentrations of released cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.[2][9]

-

In Vivo Preclinical Models

The efficacy of this compound has been demonstrated in several preclinical animal models of inflammatory diseases, most notably rheumatoid arthritis and atopic dermatitis.

Table 2: Efficacy of this compound in Preclinical In Vivo Models

| Model | Species | Key Findings | Reference |

| Collagen-Induced Arthritis (CIA) | Mouse | Dose-dependent reduction in arthritis severity, joint inflammation, and bone erosion. | [8][10] |

| Collagen Antibody-Induced Arthritis (CAIA) | Mouse | Significant improvement in inflammatory pain and suppression of neuropathic pain. | [4][11] |

| Adjuvant-Induced Arthritis (AIA) | Rat | Dose-dependent improvement in disease symptoms and reduction in paw swelling. | [6] |

| MC903-Induced Atopic Dermatitis | Mouse | Significant improvement in AD-like skin lesions and reduction in dermatitis scores. | [12][13] |

Experimental Protocols

-

Objective: To evaluate the therapeutic efficacy of this compound in a model that mimics human rheumatoid arthritis.

-

Methodology:

-

Induction: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. A booster immunization is given 21 days later.

-

Treatment: Once arthritis is established (typically around day 25-28), mice are orally administered this compound (e.g., 3 mg/kg, once daily) or vehicle control.[8]

-

Assessment: The severity of arthritis is monitored regularly (e.g., every other day) using a clinical scoring system that evaluates paw swelling and erythema.

-

Endpoints: At the end of the study, paws are collected for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion. Cytokine levels in the serum or joint tissue can also be measured.

-

-

Objective: To assess the efficacy of this compound in a model of atopic dermatitis.

-

Methodology:

-

Induction: The right ear of BALB/c mice is topically treated with MC903 (a vitamin D3 analog) daily for a period of 14 days to induce AD-like skin inflammation.[12][13]

-

Treatment: Mice are concurrently treated with this compound (e.g., 1 mg/kg) via oral gavage.[12]

-

Assessment: Ear thickness is measured regularly as an indicator of inflammation. The severity of skin lesions (erythema, scaling, erosion) is also scored.

-

Endpoints: At the end of the study, ear tissue is collected for histological analysis to assess epidermal thickening and inflammatory cell infiltration. Cytokine expression in the skin can be analyzed by qPCR or immunohistochemistry.[12]

-

Experimental Workflow Diagram

Caption: A generalized experimental workflow for in vivo preclinical studies of this compound.

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in several preclinical species, demonstrating properties suitable for oral administration.

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Rat | Oral | 10 | 0.5 - 1 | ~1500 | ~4500 | ~40 | [6] |

| Dog | Oral | 1 | ~1 | ~200 | ~1000 | ~70 | [6] |

| Cynomolgus Monkey | Oral | 10 | 1 - 2 | ~1200 | ~6000 | ~50 | [6] |

Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

-

Objective: To determine the pharmacokinetic parameters of this compound following oral administration in rats.

-

Methodology:

-

Dosing: Male Sprague-Dawley rats are administered a single oral dose of this compound via gavage.

-

Blood Sampling: Blood samples are collected from the jugular vein at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[6]

-

Plasma Analysis: Plasma is separated by centrifugation, and the concentration of this compound is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Parameter Calculation: Pharmacokinetic parameters, including Tmax, Cmax, AUC, and bioavailability (determined by comparison with intravenous administration), are calculated using non-compartmental analysis.

-

Conclusion

The preclinical data for this compound robustly support its mechanism of action as a potent and selective inhibitor of JAK1 and JAK2. In vitro studies confirm its ability to block key inflammatory signaling pathways, while in vivo studies in relevant animal models of rheumatoid arthritis and atopic dermatitis demonstrate its therapeutic efficacy in reducing disease severity. The pharmacokinetic profile of this compound in preclinical species is characterized by good oral absorption and exposure, supporting its development as an oral therapeutic. This comprehensive preclinical pharmacological profile has provided a strong foundation for the successful clinical development and approval of this compound for the treatment of various inflammatory and autoimmune diseases.

References

- 1. This compound Ameliorates Residual Neuropathic Pain in Collagen Antibody-Induced Arthritis Mice by Suppressing Inflammation of the Dorsal Root Ganglion - ACR Meeting Abstracts [acrabstracts.org]

- 2. In-vitro evaluation of the immunomodulatory effects of this compound: Implication for COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Mouse Model of MC903-Induced Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. JMIR Research Protocols - Therapeutic Drug Monitoring for Precision Dosing of Janus Kinase Inhibitors: Protocol for a Prospective Observational Study [researchprotocols.org]

- 6. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of JAK-STAT Signaling with this compound Reduces Inflammation and Improves Cellular Homeostasis in Progeria Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chronotherapy Using this compound Attenuates Collagen-induced Arthritis in Mice - ACR Meeting Abstracts [acrabstracts.org]

- 9. clinexprheumatol.org [clinexprheumatol.org]

- 10. Characterisation of the antinociceptive effect of this compound in the collagen antibody-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Off-label use of this compound improves moderate and severe atopic dermatitis in China through inhibiting MAPK and PI3K/Akt/mTOR pathway via targeting JAK-STAT signaling of CD4+ cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays with Baricitinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baricitinib is a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK2, which are key enzymes in cytokine signaling pathways implicated in inflammatory and autoimmune diseases.[1][2][3] By inhibiting JAK1 and JAK2, this compound effectively modulates the downstream signaling of various pro-inflammatory cytokines, thereby reducing immune cell activation and proliferation. These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, including its inhibitory effects on the JAK/STAT signaling pathway, cytokine production, and cell proliferation.

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, immunity, and hematopoiesis.

This compound exerts its therapeutic effects by selectively inhibiting JAK1 and JAK2, thereby interfering with the phosphorylation and activation of STATs.[4][5] This disruption of the JAK-STAT pathway leads to a reduction in the production of pro-inflammatory mediators.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound across various assays.

Table 1: this compound Inhibitory Potency (IC50) in Cell-Free and Cell-Based Assays

| Target/Assay | System | IC50 (nM) | References |

| JAK1 | Cell-free | 5.9 | [1][2][3] |

| JAK2 | Cell-free | 5.7 | [1][2][3] |

| TYK2 | Cell-free | 53 | [1][2] |

| JAK3 | Cell-free | >400 | [2][3] |

| IL-6 induced STAT3 phosphorylation | Human PBMCs | 44 | [2] |

| IL-6 induced MCP-1 production | Human PBMCs | 40 | [2] |

| IL-23 induced STAT3 phosphorylation | Isolated naive T-cells | 20 | [2] |

| IL-6 induced STAT3 phosphorylation | Whole blood | 128 | [2] |

| IFN-γ induced STAT1 phosphorylation | Human Monocytes | Potent inhibition | [4] |

| IL-2/IL-4/IL-15/IL-21 induced STAT phosphorylation | Human PBMCs | Less potent than tofacitinib and upadacitinib | [4] |

Experimental Protocols

JAK/STAT Phosphorylation Assay by Western Blot

This protocol details the procedure to assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a human cell line.

Caption: Workflow for Western Blot analysis of JAK/STAT phosphorylation.

Materials:

-

Rheumatoid Arthritis (RA) Fibroblast-Like Synoviocytes (FLS) or other relevant cell line

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

This compound (stock solution in DMSO)

-

Oncostatin M (OSM) or other relevant cytokine (e.g., IL-6, IFN-γ)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-JAK1, anti-phospho-STAT3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture: Seed RA FLS in 6-well plates at a density of 1 x 10^4 cells/cm² and culture until they reach 70-80% confluency.[6]

-

This compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01, 0.1, and 1 µM) or vehicle (DMSO) for 2 hours.[6]

-

Cytokine Stimulation: Stimulate the cells with a specific cytokine, for example, 20 ng/ml of Oncostatin M (OSM), for 30 minutes.[6]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 50 µg) onto an SDS-PAGE gel and perform electrophoresis.[6]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated JAKs and STATs overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Analyze the band intensities to quantify the levels of phosphorylated proteins relative to total protein or a loading control.

Cytokine Inhibition Assay by ELISA

This protocol describes how to measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines from stimulated immune cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 medium with 10% FBS

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) or other stimulus (e.g., IL-6)

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, MCP-1)

-

96-well ELISA plates

-

Plate reader

Procedure:

-

Cell Isolation and Seeding: Isolate PBMCs from healthy donor blood and seed them in 96-well plates at a suitable density.

-

This compound Treatment: Pre-incubate the PBMCs with a range of this compound concentrations for 10 minutes.[3]

-

Cell Stimulation: Stimulate the cells with a pro-inflammatory stimulus, for example, 10 ng/mL of IL-6, for 48 hours.[3]

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

-

ELISA:

-

Perform the ELISA for the target cytokines (e.g., MCP-1) according to the manufacturer's instructions.[3]

-

Briefly, coat the ELISA plate with a capture antibody, block the plate, add the collected supernatants and standards, add a detection antibody, add a substrate, and stop the reaction.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of the cytokines in the samples based on the standard curve. Determine the IC50 value of this compound for the inhibition of each cytokine.

T-Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of T-cells following stimulation.

Materials:

-

Human naive CD4+ T-cells

-

Cell culture medium (e.g., RPMI 1640) with 10% FBS

-

Anti-CD3 and anti-CD28 antibodies

-

Cytokines (e.g., IL-12, TGF-β, IL-6)

-

This compound (stock solution in DMSO)

-

[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTS or WST-1)

-

96-well cell culture plates

-

Scintillation counter or plate reader

Procedure:

-

Cell Isolation and Culture: Purify human naive CD4+ T-cells and culture them in a 96-well plate.[7]

-

Treatment and Stimulation: Treat the cells with different concentrations of this compound. Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies in the presence of a cocktail of cytokines (e.g., IL-12, TGF-β, IL-6) to induce proliferation and differentiation.[7]

-

Proliferation Measurement:

-

[³H]-thymidine incorporation: After a defined incubation period (e.g., 72 hours), pulse the cells with [³H]-thymidine for the final 18 hours of culture. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.[7]

-

Colorimetric Assay: Alternatively, use a non-radioactive proliferation assay kit according to the manufacturer's instructions. Add the reagent to the wells, incubate, and measure the absorbance using a plate reader.

-

-

Data Analysis: Calculate the percentage of proliferation inhibition at each this compound concentration compared to the stimulated control. Determine the IC50 value for the inhibition of T-cell proliferation.

Conclusion

The provided protocols offer a framework for the in vitro evaluation of this compound's activity. These assays are essential for understanding its mechanism of action and for the development of novel therapies targeting the JAK-STAT pathway. Researchers should optimize these protocols based on their specific cell types and experimental conditions.

References

- 1. This compound | JAK | Tocris Bioscience [tocris.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | INCB028050 | JAK1 and JAK2 inhibitor | TargetMol [targetmol.com]

- 4. Comparison of this compound, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of JAK-STAT Signaling with this compound Reduces Inflammation and Improves Cellular Homeostasis in Progeria Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clinexprheumatol.org [clinexprheumatol.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Baricitinib Dosage for Mouse Models of Arthritis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of baricitinib, a Janus kinase (JAK) 1 and JAK2 inhibitor, in preclinical mouse models of arthritis. The information compiled herein, including dosage recommendations, detailed experimental protocols, and mechanistic diagrams, is intended to guide researchers in designing and executing studies to evaluate the efficacy of this compound and similar compounds in inflammatory arthritis.

Introduction to this compound in Arthritis Models

This compound is an orally available small molecule that selectively inhibits JAK1 and JAK2, key enzymes in the signaling pathways of several pro-inflammatory cytokines implicated in the pathogenesis of rheumatoid arthritis (RA). By blocking the JAK-STAT signaling cascade, this compound effectively reduces inflammation and joint damage. Mouse models of arthritis, such as Collagen-Induced Arthritis (CIA) and Collagen Antibody-Induced Arthritis (CAIA), are essential tools for evaluating the in vivo efficacy of therapeutic agents like this compound.

Quantitative Data Summary

The following table summarizes the reported dosages of this compound used in various mouse models of arthritis and related inflammatory conditions. This information can serve as a starting point for dose-ranging studies.

| Mouse Model | Strain | This compound Dosage | Administration Route | Frequency | Efficacy Readouts |

| Collagen-Induced Arthritis (CIA) | DBA/1 | 3 mg/kg | Oral gavage | Once daily | Reduced arthritis score |

| Collagen Antibody-Induced Arthritis (CAIA) | Not Specified | 40 mg/kg | Intragastric | Once daily | Suppression of allodynia and arthritis |

| Systemic Lupus Erythematosus (SLE) Model | MRL/lpr | 10 mg/kg | Oral gavage | Twice daily | Suppression of lupus-like phenotypes |

| Experimental Autoimmune Encephalomyelitis (EAE) | Not Specified | 3 mg/kg and 10 mg/kg | Oral gavage | Not Specified | Amelioration of EAE |

| Pharmacokinetic Study | Not Specified | 10 mg/kg and 50 mg/kg | Subcutaneous | Single dose | Determination of plasma and brain concentrations |

Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK2. This inhibition disrupts the downstream signaling of various cytokines that are crucial for the inflammatory processes in rheumatoid arthritis.

Caption: this compound inhibits JAK1 and JAK2, blocking cytokine signaling.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This is a widely used model that mimics many aspects of human rheumatoid arthritis.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine Type II Collagen (CII)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose in water)

-

Syringes and needles for immunization and oral gavage

Protocol:

-

Preparation of Collagen Emulsion:

-

Dissolve bovine CII in 0.05 M acetic acid at a concentration of 2 mg/mL by gentle stirring overnight at 4°C.

-

Prepare a 1:1 emulsion of the CII solution with CFA (for primary immunization) or IFA (for booster immunization) by drawing the two solutions into separate syringes and connecting them with a Luer lock. Pass the mixture back and forth until a thick, stable emulsion is formed.

-

-

Primary Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare the CII/IFA emulsion as described in step 1.

-

Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.

-

-

This compound Administration:

-

Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 0.3 mg/mL for a 3 mg/kg dose in a 20g mouse receiving 200 µL).

-

Begin oral gavage administration of this compound or vehicle daily, starting from the day of the booster immunization (Day 21) or upon the first signs of arthritis.

-

-

Arthritis Assessment:

-

Monitor the mice daily for the onset and severity of arthritis, starting from day 21.

-

Score each paw based on a scale of 0-4 for erythema and swelling:

-

0 = No evidence of erythema and swelling

-

1 = Erythema and mild swelling confined to the tarsals or ankle joint

-

2 = Erythema and mild swelling extending from the ankle to the tarsals

-

3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints

-

4 = Erythema and severe swelling encompass the ankle, foot, and digits

-

-

The maximum arthritis score per mouse is 16.

-

Measure paw thickness using a caliper.

-

Caption: Experimental workflow for the CIA mouse model.

Collagen Antibody-Induced Arthritis (CAIA) in BALB/c Mice

The CAIA model has a more rapid onset and is independent of the adaptive immune response to collagen.

Materials:

-

Male BALB/c mice (8-10 weeks old)

-

Arthritogenic monoclonal antibody cocktail against type II collagen

-

Lipopolysaccharide (LPS)

-

This compound

-

Vehicle for this compound

-

Syringes and needles for injection and oral gavage

Protocol:

-

Antibody Administration (Day 0):

-

Inject the arthritogenic antibody cocktail intraperitoneally (i.p.) into the mice. The dose will depend on the specific antibody cocktail used.

-

-

LPS Administration (Day 3):

-

Inject LPS (typically 25-50 µg) i.p. to synchronize and enhance the arthritis development.

-

-

This compound Administration:

-

Prepare the this compound suspension as described for the CIA model.

-

Begin daily oral gavage of this compound or vehicle on Day 0 or Day 3, depending on the study design (prophylactic or therapeutic).

-

-

Arthritis Assessment:

-

Monitor and score the mice for arthritis daily from Day 3, using the same scoring system as described for the CIA model.

-

Measure paw thickness daily.

-

Caption: Experimental workflow for the CAIA mouse model.

Concluding Remarks

The provided dosages and protocols offer a solid foundation for investigating the therapeutic potential of this compound in mouse models of arthritis. Researchers should consider performing pilot studies to determine the optimal dose and treatment regimen for their specific experimental conditions. Careful and consistent monitoring of disease progression is crucial for obtaining reliable and reproducible results. The mechanistic understanding of this compound's action on the JAK-STAT pathway provides a basis for exploring its effects on various cellular and molecular readouts in these models.

Application Notes and Protocols: Measuring Baricitinib's Effect on JAK-STAT Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baricitinib is an oral, selective, and reversible inhibitor of Janus kinase (JAK) 1 and JAK2.[1] These intracellular enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors involved in inflammation and immune function.[2][3] By binding to the ATP-binding site of JAK1 and JAK2, this compound blocks their enzymatic activity, preventing the subsequent phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1][3] This interruption of the signaling cascade leads to reduced gene transcription of pro-inflammatory mediators, making this compound an effective therapeutic agent for autoimmune and inflammatory diseases such as rheumatoid arthritis.[2][4]

This document provides detailed protocols for key experimental techniques used to quantify the inhibitory effects of this compound on the JAK-STAT pathway.

Mechanism of Action: this compound in the JAK-STAT Pathway

The JAK-STAT pathway is initiated when a cytokine binds to its corresponding receptor on the cell surface.[2] This binding event brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other.[2] The activated JAKs then create docking sites on the receptor by phosphorylating specific tyrosine residues.[2] STAT proteins are recruited to these sites, where they are also phosphorylated by the JAKs.[2] Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes.[2] this compound exerts its effect by selectively inhibiting JAK1 and JAK2, thereby blocking all subsequent downstream events.[3]

Quantitative Data Summary

The inhibitory activity of this compound can be quantified using various assays. The half-maximal inhibitory concentration (IC50) is a common metric to represent the potency of the drug.

Table 1: In Vitro Inhibitory Activity of this compound against JAK Enzymes

| Target | IC50 (nM) | Selectivity vs. JAK1 |

|---|---|---|

| JAK1 | 5.9 | - |

| JAK2 | 5.7 | ~1x |

| TYK2 | 53 | ~10x |

| JAK3 | >400 | ~70x |

Data sourced from multiple in vitro cell-free assays.[5]

Table 2: Cellular Activity of this compound

| Assay | Cell Type | Stimulant | Measured Effect | IC50 (nM) |

|---|---|---|---|---|

| STAT3 Phosphorylation | Human PBMCs | IL-6 | Inhibition of pSTAT3 | 44 |

| STAT1/3/4 Phosphorylation | Human T-cells | IFN-α, IL-6, IL-21 | Inhibition of pSTATs | Not specified |

| STAT1 Phosphorylation | RA Patient Monocytes | IL-2, IFN-α, IL-6 | Inhibition of pSTAT1 | Not specified |

| MCP-1 Production | Human PBMCs | IL-6 | Inhibition of MCP-1 | 40 |

PBMCs: Peripheral Blood Mononuclear Cells; RA: Rheumatoid Arthritis. Data compiled from various studies.[6][7]

Application Notes and Protocols

Western Blotting for Phosphorylated STAT (p-STAT)